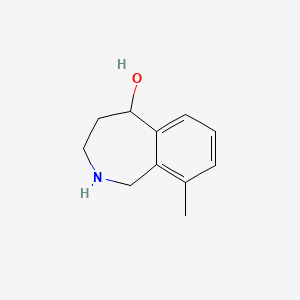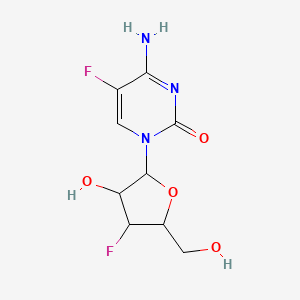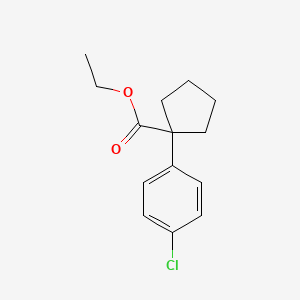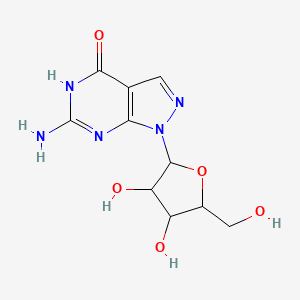
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trifluoroacetamido group attached to a hexanoyl chain, which is further linked to L-aspartic acid. The trifluoroacetamido group imparts distinct chemical properties, making this compound valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid typically involves multiple steps:
-
Formation of 6-Trifluoroacetamidohexanoic Acid: : This step involves the reaction of hexanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of 6-trifluoroacetamidohexanoic acid.
-
Coupling with L-Aspartic Acid: : The next step involves coupling 6-trifluoroacetamidohexanoic acid with L-aspartic acid. This is usually achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature to form the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, solvent choice, and reaction time are fine-tuned to maximize efficiency.
Purification Techniques: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetamido group under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Products: Compounds with reduced functional groups.
Substituted Products: Compounds where the trifluoroacetamido group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Acetamidohexanoyl)-L-aspartic acid: Similar structure but with an acetamido group instead of a trifluoroacetamido group.
N-(6-Benzamidohexanoyl)-L-aspartic acid: Contains a benzamido group, offering different chemical properties.
Uniqueness
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H17F3N2O6 |
|---|---|
Peso molecular |
342.27 g/mol |
Nombre IUPAC |
2-[6-[(2,2,2-trifluoroacetyl)amino]hexanoylamino]butanedioic acid |
InChI |
InChI=1S/C12H17F3N2O6/c13-12(14,15)11(23)16-5-3-1-2-4-8(18)17-7(10(21)22)6-9(19)20/h7H,1-6H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
DXYMKGOWWDHHLL-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)NC(CC(=O)O)C(=O)O)CCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)





![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)

![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)
![Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)


![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)
